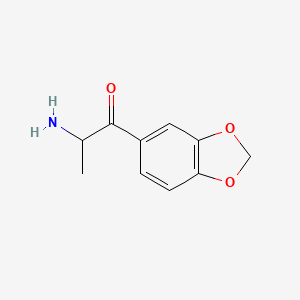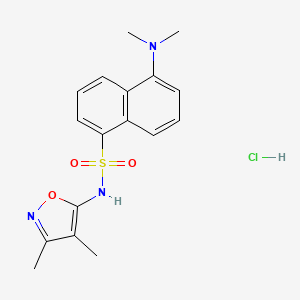
BMS-986020
Vue d'ensemble
Description
BMS-986020 est un antagoniste sélectif du récepteur 1 de l'acide lysophosphatidique. Il a été étudié pour ses effets thérapeutiques potentiels dans diverses affections, notamment la fibrose pulmonaire idiopathique et l'accident vasculaire cérébral ischémique. Le composé s'est montré prometteur dans les essais cliniques pour sa capacité à moduler la dynamique du collagène et à fournir une neuroprotection .
Applications De Recherche Scientifique
BMS-986020 has been extensively studied for its potential therapeutic applications in several fields:
Mécanisme D'action
Target of Action
The primary target of BMS-986020 is the lysophosphatidic acid receptor 1 (LPA 1). This receptor plays a crucial role in binding the signaling molecule lysophosphatidic acid . Lysophosphatidic acid is involved in a host of diverse biological functions like cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion .
Mode of Action
this compound acts by selectively inhibiting the LPA 1 receptor . This inhibition disrupts the binding of lysophosphatidic acid to the LPA 1 receptor, thereby interfering with the downstream signaling pathways .
Biochemical Pathways
The inhibition of the LPA 1 receptor by this compound affects the extracellular matrix (ECM) composition, resulting in changes to fibroblast activation and migration into the interstitium, collagen accumulation, and stiffening of the lung tissue . This leads to a reduction in fibrogenesis, a process that is crucial in the development of fibrotic diseases .
Pharmacokinetics
It is known that this compound is administered twice daily and has shown significant effects in patients with idiopathic pulmonary fibrosis over a period of 26 weeks . In vitro, this compound has been found to inhibit bile acid and phospholipid transporters, which may reduce bile acid and phospholipid efflux, and alter bile composition and flow .
Result of Action
The action of this compound leads to a significant decrease in the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo in patients with idiopathic pulmonary fibrosis . It also reduces serum ECM-neoepitope biomarkers, which were previously associated with the prognosis of idiopathic pulmonary fibrosis .
Analyse Biochimique
Biochemical Properties
BMS-986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist . LPA1 is involved in binding the signaling molecule lysophosphatidic acid, which is involved in diverse biological functions such as cell proliferation, platelet aggregation, and smooth muscle contraction .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in patients with IPF, treatment with this compound significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo . This suggests that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The main mechanism of action of this compound lies in the selective inhibition of the LPA1 receptor . This receptor is involved in binding the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions . By inhibiting this receptor, this compound can exert its effects at the molecular level, including changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in an in vitro fibrogenesis model, this compound potently inhibited LPA1-induced fibrogenesis . This suggests that this compound has long-term effects on cellular function, and these effects can be observed in both in vitro and in vivo studies .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour BMS-986020 ne sont pas décrites en détail dans la littérature accessible au public. On sait que le composé est synthétisé par des méthodes de synthèse organique, impliquant plusieurs étapes de réactions chimiques pour obtenir la structure moléculaire souhaitée . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
BMS-986020 subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs de l'acide lysophosphatidique. Le composé est connu pour inhiber la fibrogenèse induite par l'acide lysophosphatidique, qui implique des voies biochimiques complexes . Les réactifs et conditions courantes utilisés dans ces réactions comprennent l'acide lysophosphatidique et d'autres agents biochimiques qui modulent l'activité des récepteurs. Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition de la fibrogenèse et à la réduction des biomarqueurs de la matrice extracellulaire .
Applications de recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles dans plusieurs domaines :
Chimie : En tant qu'intermédiaire en synthèse organique et en recherche pharmaceutique.
Médecine : Dans les essais cliniques pour la fibrose pulmonaire idiopathique, où il a montré une diminution de la baisse de la capacité vitale forcée et une amélioration de la fonction pulmonaire.
Mécanisme d'action
Le principal mécanisme d'action de this compound implique l'inhibition sélective du récepteur 1 de l'acide lysophosphatidique. Ce récepteur est impliqué dans la liaison de la molécule de signalisation acide lysophosphatidique, qui joue un rôle dans diverses fonctions biologiques telles que la prolifération cellulaire, l'agrégation plaquettaire, la contraction du muscle lisse, la chimiotaxie et l'invasion des cellules tumorales . En inhibant ce récepteur, this compound peut moduler ces processus et exercer ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
BMS-986020 est unique dans son inhibition sélective du récepteur 1 de l'acide lysophosphatidique. Des composés similaires comprennent d'autres antagonistes du récepteur de l'acide lysophosphatidique, tels que :
SAR100842 : Un antagoniste du récepteur de l'acide lysophosphatidique étudié pour son rôle dans le traitement de la sclérodermie.
Ces composés partagent des mécanismes d'action similaires mais peuvent différer par leurs propriétés pharmacocinétiques, leur efficacité et leurs profils de sécurité.
Propriétés
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257213-50-5 | |
| Record name | BMS-986020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986020 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)



![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)
